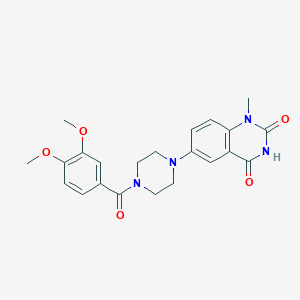
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that is derived from the quinazoline family of compounds.
Wirkmechanismus
The exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood. However, it has been proposed that 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione exerts its cytotoxic and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the growth and proliferation of cancer cells. In addition, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit cytotoxic and anti-inflammatory activity at relatively low concentrations. However, there are also some limitations to using 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in lab experiments. It has been found to exhibit some toxicity towards normal cells, which may limit its use in certain applications. In addition, the exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are a number of future directions for research on 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in these applications. Another potential direction is to investigate the mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in more detail. This may provide insight into its potential applications and limitations. Finally, further studies are needed to determine the toxicity profile of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione towards normal cells, which may help to guide its use in various applications.
Synthesemethoden
The synthesis of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione involves the reaction of 3,4-dimethoxybenzoyl chloride with 1-methylpiperazine, followed by the reaction of the resulting intermediate with 2,4-dioxo-1,3,2H-quinazoline. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been studied for its potential as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
119198-23-1 |
|---|---|
Produktname |
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione |
Molekularformel |
C22H24N4O5 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H24N4O5/c1-24-17-6-5-15(13-16(17)20(27)23-22(24)29)25-8-10-26(11-9-25)21(28)14-4-7-18(30-2)19(12-14)31-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,27,29) |
InChI-Schlüssel |
VBQDCGWXQLDUGP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O |
Andere CAS-Nummern |
119198-23-1 |
Synonyme |
6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione DPMQD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



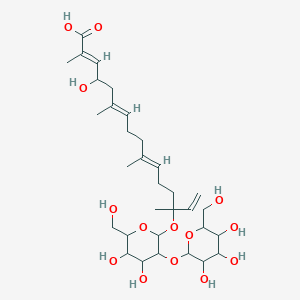
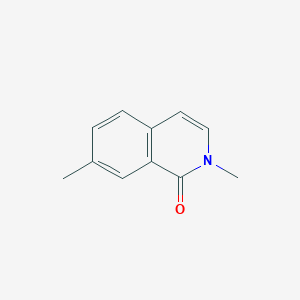
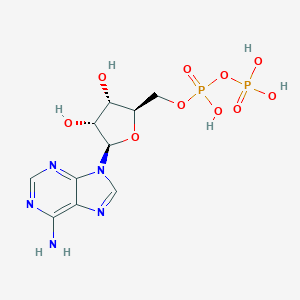
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
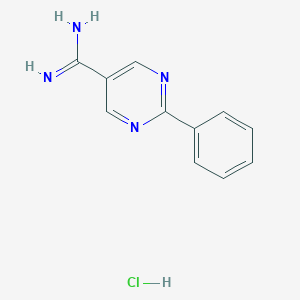
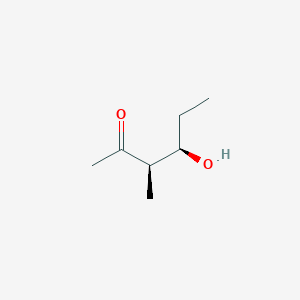
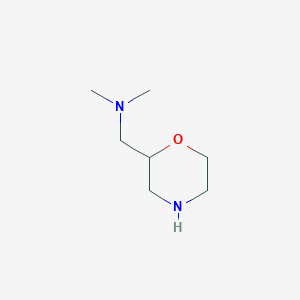
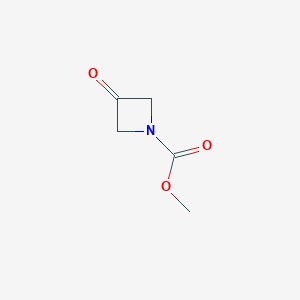
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
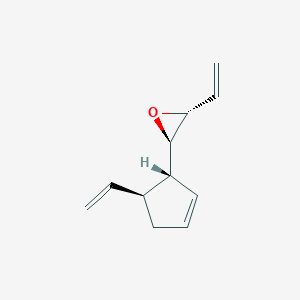
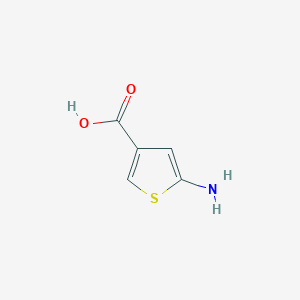
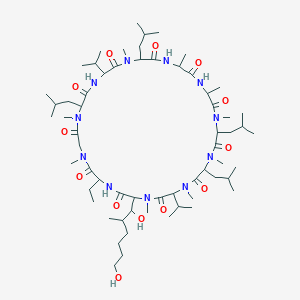
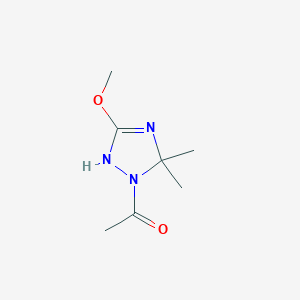
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)